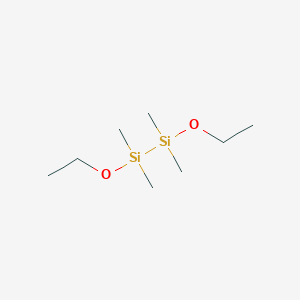

1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Beschreibung

Significance of Silicon-Silicon Bonds in Organosilicon Chemistry

The silicon-silicon (Si-Si) bond is a cornerstone of polysilane chemistry and distinguishes these compounds from their carbon-based analogues. Compared to a typical carbon-carbon single bond, the Si-Si bond is longer and weaker. wikipedia.org This inherent weakness makes the Si-Si bond susceptible to cleavage, which is a key aspect of its reactivity. This characteristic allows disilanes to serve as versatile reagents and precursors in various chemical transformations. nih.govnih.gov The ability of silicon to form stable bonds with a variety of elements, including oxygen, and to exist in hypercoordinate states, further broadens the chemical diversity and utility of compounds containing Si-Si linkages. rsc.org

Overview of Disilane (B73854) Reactivity and Synthetic Utility

Disilanes are recognized as valuable silylation reagents in organic synthesis. nih.gov Their synthetic utility is primarily derived from the activation and cleavage of the Si-Si bond, often facilitated by transition-metal catalysts. nih.gov This process allows for the formation of new carbon-silicon bonds, providing access to a wide array of organosilane building blocks. nih.gov Reactions involving disilanes include mono-silylation and bis-silylation of various organic substrates. nih.gov Furthermore, the thermal decomposition of disilanes is a crucial process in materials science, particularly in chemical vapor deposition for producing silicon-based materials like amorphous silicon for photovoltaic devices. wikipedia.org The industrial production of methylchloromonosilanes often results in residues containing disilanes, prompting research into recycling these byproducts back into useful monosilanes through cleavage reactions. researchgate.net

Specific Context of Alkoxydisilanes in Advanced Chemical Synthesis and Materials Science

Alkoxydisilanes are a specific class of disilanes where one or more alkoxy groups (-OR) are attached to the silicon atoms. These compounds are pivotal in both advanced synthesis and materials science. The presence of alkoxy groups, such as ethoxy groups, provides a balance of controlled reactivity and stability. This makes them suitable for applications like sol-gel processes and as crosslinking agents where controlled hydrolysis is required.

In organic synthesis, alkoxydisilanes like 1,2-Diethoxy-1,1,2,2-tetramethyldisilane are used as reagents in palladium-catalyzed silylation reactions to create aryldimethylsilanols. The ethoxy groups stabilize the compound while permitting controlled reactivity for cross-coupling with aryl bromides under mild conditions. In materials science, alkoxydisilanes can be used as precursors for polysilanes through catalytic disproportionation reactions, leading to the formation of silicon-based polymers with tailored properties. oup.com Their reactivity contrasts with more electrophilic halogen-substituted disilanes, which are highly reactive towards nucleophiles and are often used in inorganic synthesis.

Properties of this compound

Below are the key chemical and physical properties of this compound.

Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane nih.gov |

| CAS Number | 18419-84-6 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₂₂O₂Si₂ nih.gov |

| Linear Formula | ((CH₃CH₂O)(CH₃)₂Si)₂ sigmaaldrich.comsigmaaldrich.com |

| SMILES | CCOSi(C)Si(C)OCC sigmaaldrich.comsigmaaldrich.com |

| InChI Key | GWIVSKPSMYHUAK-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 206.43 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless Liquid |

| Density | 0.836 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 84 °C at 50 mmHg sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.423 sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 42 °C (107.6 °F) sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIVSKPSMYHUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460878 | |

| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18419-84-6 | |

| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18419-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1,2 Diethoxy 1,1,2,2 Tetramethyldisilane

Si-Si Bond Reactivity and Cleavage Mechanisms in Alkoxydisilanes

The silicon-silicon (Si-Si) bond is a key structural feature of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane, and its reactivity is central to the utility of this compound in chemical synthesis. The cleavage of this bond can be initiated through various mechanisms, including thermal, nucleophilic, electrophilic, and oxidative pathways.

Thermal Decomposition and Silylene Generation from Alkoxydisilanes

Thermal stress can induce the cleavage of the Si-Si bond in alkoxydisilanes. For instance, the thermal decomposition of this compound at temperatures exceeding 150°C leads to the breaking of the Si-Si bond. This process can result in the formation of various fragments, including trimethylsilane (B1584522) and ethoxy-substituted silicon species. Isotopic labeling studies, such as those using ²⁹Si, can be employed to track the decomposition pathways and identify the lifetimes of intermediate species.

A related compound, 1,2-dimethoxy-1,1,2,2-tetramethyldisilane (B160816), undergoes gas-phase flow-pyrolysis at 600°C to generate dimethylsilylene ((CH₃)₂Si:). sigmaaldrich.com While direct evidence for silylene generation from the thermal decomposition of this compound is not explicitly detailed in the provided search results, the behavior of its methoxy (B1213986) analog suggests a similar potential. The thermal decomposition of organosilicon compounds like tetramethylsilane (B1202638) is known to proceed via the initial cleavage of a Si-C bond, producing radicals that can lead to the formation of silylenes and silenes through subsequent reactions. rsc.orgrsc.org

Nucleophilic Attack and Electrophilic Activation of the Disilane (B73854) Linkage

The Si-Si bond in this compound is susceptible to attack by both nucleophiles and electrophiles. Nucleophilic attack on silicon is a common reaction pathway for organosilicon compounds. nih.govnih.gov While specific examples of nucleophilic attack directly cleaving the Si-Si bond of this compound are not detailed in the provided search results, the general reactivity of disilanes suggests this is a plausible mechanism.

Electrophilic activation can also lead to the cleavage of the disilane linkage. For example, chlorination of 1,1,2,2-tetramethyldisilane (B129472) with Cl₂ proceeds via radical intermediates, where the chlorine cleaves the Si-Si bond, followed by electrophilic substitution to form 1,2-dichloro-1,1,2,2-tetramethyldisilane. This dichlorinated intermediate is highly electrophilic and serves as a versatile precursor for further reactions. The presence of electron-donating methyl groups on the silicon atoms can stabilize the transition state during such electrophilic attacks.

Oxidative Cleavage Pathways of Si-Si Bonds in Alkoxydisilanes

Oxidative cleavage is another important reaction pathway for the Si-Si bond in alkoxydisilanes. While specific studies on the oxidative cleavage of this compound were not found in the search results, the oxidation of its methoxy analog, 1,2-dimethoxy-1,1,2,2-tetramethyldisilane, is known to form silanols or siloxanes. This suggests that this compound would likely undergo similar oxidative cleavage reactions. The Si-Si bond, with a length of approximately 2.38 Å, is a crucial factor in its reactivity towards oxidation.

Palladium-Catalyzed Insertion Reactions Involving this compound

This compound is a widely used reagent in palladium-catalyzed silylation reactions. These reactions are valuable for the synthesis of various organosilicon compounds, particularly aryldimethylsilanols. The ethoxy groups on the disilane play a role in stabilizing the compound while allowing for controlled reactivity under mild conditions.

In a typical reaction, the disilane is used in the palladium-catalyzed cross-coupling with aryl bromides. For example, it has been successfully employed in the preparation of tert-butyl 4-(hydroxydimethylsilyl)benzoate from tert-butyl 4-bromobenzoate. The initial product of this cross-coupling is a silyl (B83357) ether, which upon hydrolysis, yields the corresponding silanol (B1196071).

A related compound, 1,2-dimethoxy-1,1,2,2-tetramethyldisilane, is also utilized in palladium-catalyzed bis(silylation) of substrates like 1,4-diethynylbenzene. sigmaaldrich.com Furthermore, this dimethoxy analog has been developed for time-controlled palladium-catalyzed C-H silacyclization of 2-iodobiphenyls, leading to the synthesis of dibenzooxadisilepines and dibenzosiloles. rsc.org This process involves a sequence of palladium-catalyzed disilylation, hydrolysis, condensation, and ring contraction. rsc.org

Hydrolysis and Solvolysis Reactions of Alkoxysilane Moieties

The ethoxy groups of this compound are susceptible to hydrolysis and solvolysis. Hydrolysis, the reaction with water, and solvolysis, the reaction with a solvent like an alcohol, are fundamental reactions of alkoxysilanes. researchgate.netnih.gov These reactions are often the initial steps in processes like sol-gel synthesis and surface modification. unm.edubohrium.comgelest.com

The hydrolysis of alkoxysilanes involves the substitution of an alkoxy group (OR) with a hydroxyl group (OH). nih.gov This reaction can be catalyzed by either acids or bases. unm.edugelest.com Under acidic conditions, the reaction is thought to be initiated by the protonation of an oxygen atom of the alkoxy group. unm.edu In basic conditions, a nucleophilic hydroxyl ion attacks the silicon atom. nih.govunm.edu The rate of hydrolysis is influenced by factors such as pH, the water-to-silane ratio, and the steric bulk of the alkyl and alkoxy groups. nih.govbohrium.com

Following hydrolysis, the resulting silanol (Si-OH) groups are highly reactive and can undergo condensation reactions with other silanols or with unreacted alkoxysilanes to form siloxane (Si-O-Si) bonds. nih.govgelest.com

Solvolysis of alkoxysilanes can occur in alcoholic solvents, where an exchange between the alkoxy group on the silicon and the solvent alcohol molecule takes place. researchgate.net For instance, studies on N-bearing alkoxysilanes using ²⁹Si NMR spectroscopy have shown the formation of intermediate species resulting from solvolysis by reaction exchange with the alcoholic solvent. researchgate.net

Reaction Kinetics and Reaction Pathway Elucidation

The study of reaction kinetics provides valuable insights into the mechanisms of reactions involving this compound. The rates of hydrolysis and condensation of alkoxysilanes are influenced by several factors. For example, the rate of proton-catalyzed hydrolysis of tetra-alkoxysilanes has been observed to decrease as the chain length of the alkyl group (R in Si-OR) increases. bohrium.com

The polymerization of alkoxysilanes, which involves both hydrolysis and condensation, is a complex process with multiple reaction rates. nih.gov The kinetics of silanetriol condensation have been studied, and it is known that the conditions promoting alkoxysilane hydrolysis also promote silanol condensation. gelest.com

Mechanistic studies often employ techniques like NMR spectroscopy to follow the progress of reactions in situ. researchgate.netnih.gov For instance, ¹H NMR spectroscopy has been used to investigate the relative rates of cleavage of Si-O bonds in model siloxane compounds. nih.gov Computational methods are also employed to probe reaction pathways and correlate theoretical findings with experimental data. nih.gov

In the context of thermal decomposition, techniques like flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry (VUV-PI-TOFMS) combined with density functional theory (DFT) calculations have been used to elucidate the complex reaction mechanisms of organosilicon compounds. rsc.orgrsc.org These studies can identify primary decomposition products and subsequent isomerization and elimination pathways. rsc.orgrsc.org

Interactive Data Table: Reactivity of this compound and Related Compounds

| Reaction Type | Substrate | Reagents/Conditions | Key Products/Intermediates | Reference |

| Thermal Decomposition | This compound | >150°C | Trimethylsilane, ethoxy-substituted fragments | |

| Thermal Decomposition | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | 600°C (gas-phase flow-pyrolysis) | Dimethylsilylene | sigmaaldrich.com |

| Electrophilic Cleavage | 1,1,2,2-Tetramethyldisilane | Cl₂ | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |

| Oxidative Cleavage | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | Oxidizing agents | Silanols, Siloxanes | |

| Palladium-Catalyzed Silylation | This compound | Aryl bromides, Palladium catalyst | Aryldimethylsilanols (after hydrolysis) | |

| Palladium-Catalyzed Bis(silylation) | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | 1,4-Diethynylbenzene, Palladium catalyst | Bis(silylated) arene | sigmaaldrich.com |

| Hydrolysis | Alkoxysilanes | Water (acid or base catalyzed) | Silanols (Si-OH) | nih.govunm.edu |

| Condensation | Silanols/Alkoxysilanes | - | Siloxanes (Si-O-Si) | nih.govgelest.com |

| Solvolysis | N-bearing alkoxysilanes | Alcoholic solvent | Exchanged alkoxysilanes | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1,2 Diethoxy 1,1,2,2 Tetramethyldisilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane. By analyzing the chemical shifts and coupling patterns in ¹H, ¹³C, and ²⁹Si NMR spectra, a complete structural assignment can be achieved.

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. The methyl protons attached to silicon (Si-CH₃) are expected to appear in the upfield region, typically around 0.1-0.3 ppm. The ethoxy group protons will present as a quartet for the methylene (B1212753) group (-O-CH₂-) around 3.5-3.7 ppm and a triplet for the terminal methyl group (-CH₃) around 1.1-1.2 ppm, showing the characteristic ethyl group splitting pattern.

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework. The methyl carbons bonded to silicon (Si-CH₃) are expected at approximately -2 to 2 ppm. The ethoxy group will show two distinct signals: one for the methylene carbon (-O-CH₂-) around 58-60 ppm and another for the methyl carbon (-CH₃) at about 18-20 ppm. A ¹³C NMR spectrum for this compound is noted as being available in spectral databases. nih.gov

²⁹Si NMR: Silicon-29 NMR is particularly diagnostic for organosilicon compounds. For this compound, a single resonance is expected, confirming the symmetric nature of the two silicon atoms. The chemical shift for silicon atoms in a Si-Si linkage with alkoxy substituents typically falls within the range of -10 to -20 ppm.

The following table summarizes the expected NMR chemical shifts for this compound.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Si-CH₃ | 0.1 - 0.3 | Singlet |

| ¹H | -O-CH₂ -CH₃ | 3.5 - 3.7 | Quartet |

| ¹H | -O-CH₂-CH₃ | 1.1 - 1.2 | Triplet |

| ¹³C | Si-CH₃ | -2 - 2 | Quartet |

| ¹³C | -O-CH₂ -CH₃ | 58 - 60 | Triplet |

| ¹³C | -O-CH₂-CH₃ | 18 - 20 | Quartet |

| ²⁹Si | (CH₃ )₂Si -O- | -10 - -20 | Singlet |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes. These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the Si-O-C and Si-C bonds. A strong, broad band for the asymmetric Si-O-C stretch is expected around 1080-1100 cm⁻¹. The Si-CH₃ groups give rise to a characteristic symmetric deformation (umbrella mode) near 1250 cm⁻¹ and rocking modes around 800-840 cm⁻¹. C-H stretching vibrations of the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the Si-Si bond, which is often weak or inactive in the IR spectrum due to its symmetry, should exhibit a characteristic stretching vibration. For tetramethyldisilane derivatives, this peak is typically found in the 400-500 cm⁻¹ region. The symmetric Si-C stretching vibrations are also prominent in the Raman spectrum, appearing around 600-700 cm⁻¹.

The table below lists the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Strong | Strong |

| Si-CH₃ Symmetric Deformation | Si-CH₃ | ~1250 | Strong | Medium |

| Si-O-C Asymmetric Stretch | Si-O-C | 1080 - 1100 | Very Strong | Weak |

| Si-CH₃ Rock | Si-CH₃ | 800 - 840 | Strong | Medium |

| Si-C Stretch | Si-C | 600 - 700 | Medium | Strong |

| Si-Si Stretch | Si-Si | 400 - 500 | Weak/Inactive | Strong |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing accurate bond lengths and angles. However, this compound is a liquid at room temperature, which precludes routine analysis by these techniques unless it is crystallized at low temperatures. sigmaaldrich.comsigmaaldrich.com

Currently, no published crystal structure for this compound is available in open-access crystallographic databases. In the absence of direct experimental data for this compound, structural parameters can be estimated from crystallographic data of related solid-state disilane (B73854) derivatives. For instance, the crucial Si-Si bond length in various tetrasubstituted disilanes is typically found to be in the range of 2.34 to 2.38 Å.

Chromatographic Techniques (GC, GPC) for Purity and Molecular Weight Distribution

Chromatographic methods are essential for assessing the purity and, in the case of derived polymers, the molecular weight distribution of materials related to this compound.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is the primary technique for determining the purity of the volatile liquid this compound. This method effectively separates the target compound from starting materials, solvents, and reaction byproducts. For example, in its synthesis, GC is used to monitor the reaction to prevent over-chlorination of the disilane precursor. The retention time of the compound under specific column and temperature conditions serves as an identifier, while the peak area provides a quantitative measure of its purity, which is typically specified as 97% or higher for commercial grades. sigmaaldrich.com

Gel Permeation Chromatography (GPC): Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is not applicable for the analysis of a small molecule like this compound itself. Instead, GPC is a vital technique for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymeric materials that can be synthesized using this compound as a precursor or building block.

Thermal Analysis (DSC, TGA) for Material Transformation and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties and stability of materials. lucideon.compsu.edu

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA curve would indicate its volatilization and decomposition temperatures. The onset of mass loss would correspond to its boiling point under the experimental conditions, followed by decomposition at higher temperatures. The thermal stability of materials synthesized using this compound, such as silylated organic molecules or hybrid organic-inorganic materials, can be significantly enhanced, a property that can be quantified by TGA.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine transition temperatures such as melting points, glass transitions, and crystallization events. tainstruments.comnetzsch.com For the liquid this compound, a DSC scan at low temperatures could reveal its glass transition temperature and melting point. For materials derived from this compound, DSC is critical for characterizing their thermal behavior and processing parameters.

Advanced Microscopy Techniques (TEM, SEM) for Morphological Characterization of Derived Materials

While microscopy is not used to characterize the this compound molecule itself, advanced techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial for analyzing the morphology of materials synthesized from it. This compound can serve as a precursor in sol-gel processes to create silica-based or hybrid organic-inorganic materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. For silica (B1680970) particles derived from an organosilane precursor like this compound, SEM can reveal their size, shape, and surface texture. For instance, it can be used to visualize whether the resulting particles are spherical, wrinkled, or aggregated.

Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure of materials at the nanoscale. It can provide detailed information about the particle size distribution, porosity, and degree of crystallinity of derived nanoparticles. For amorphous silica materials generated via a sol-gel route, TEM images would confirm their non-crystalline nature and can reveal details about their internal pore structure.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules by measuring the current response to a sweeping potential. theijes.com The key electroactive feature of this compound is the Si-Si sigma (σ) bond.

The electrochemical oxidation of organodisilanes is well-documented. The Si-Si bond can be irreversibly oxidized at anodic potentials. A cyclic voltammogram of this compound would be expected to show an irreversible oxidation peak in the anodic (positive) potential scan. The exact potential of this peak depends on the solvent and electrolyte used but is characteristic of the energy level of the Si-Si σ-bonding orbital. The irreversibility indicates that the radical cation formed upon one-electron oxidation is unstable and undergoes rapid subsequent chemical reactions, such as cleavage of the Si-Si bond. No corresponding reduction peak is typically observed in the reverse scan. This electrochemical behavior is of interest for applications in materials science, such as in the formation of polysilane polymers or as reducing agents in certain synthetic contexts.

Photophysical Characterization (e.g., UV-Vis Spectroscopy, Photoluminescence) for Optoelectronic Properties

The photophysical properties of disilanes are profoundly influenced by their substituents. For optoelectronic applications, research has predominantly focused on disilane derivatives featuring aryl or other unsaturated moieties. These substituents can engage in σ–π conjugation with the Si-Si bond, which can lead to notable shifts in absorption and emission spectra, as well as enhanced quantum yields. nih.govrsc.org

In aryl-substituted disilanes, the interaction between the Si-Si σ-bond and the aromatic π-system is highly dependent on the molecular conformation, particularly the torsion angles between the Si-Si bond and the aromatic ring plane. nih.gov This conformational dependence means that the absorption spectrum of an aryldisilane is often a composite of the spectra of different conformers present in a sample. nih.gov For instance, various symmetric diaryldisilanes have been synthesized and their conformation-property relationships studied to understand their photophysical behaviors. nih.gov

Furthermore, disilane units have been incorporated into donor-acceptor architectures, resulting in materials with purple-blue luminescence and high photoluminescence quantum yields (PLQY) in the solid state, with some examples reaching up to 0.81. nih.gov The electronic properties of these materials can be tuned by altering the electron-donating or electron-withdrawing nature of the substituents.

While no specific data is available for this compound, the study of its derivatives could yield interesting photophysical properties. For example, replacing the ethyl groups with aromatic or vinyl substituents could open up possibilities for applications in optoelectronics. However, based on current knowledge, the parent compound itself is not a primary candidate for such applications.

Due to the lack of specific experimental data for this compound, a data table on its photophysical properties cannot be provided. The table below illustrates the kind of data that would be relevant, using hypothetical values for a generic aryl-substituted disilane derivative for illustrative purposes only.

Table 1: Illustrative Photophysical Data for a Hypothetical Aryl-Substituted Disilane Derivative

| Parameter | Value | Conditions |

|---|---|---|

| Absorption Maximum (λmax) | 350 nm | In Tetrahydrofuran |

| Molar Absorptivity (ε) | 15,000 M-1cm-1 | In Tetrahydrofuran |

| Emission Maximum (λem) | 420 nm | In Tetrahydrofuran |

| Photoluminescence Quantum Yield (ΦPL) | 0.45 | In Tetrahydrofuran |

Theoretical and Computational Investigations of 1,2 Diethoxy 1,1,2,2 Tetramethyldisilane Chemistry

Electronic Structure Analysis of Si-Si Bonds and Alkoxy Substituents

The electronic structure of 1,2-diethoxy-1,1,2,2-tetramethyldisilane is fundamentally characterized by the nature of its silicon-silicon (Si-Si) sigma (σ) bond and the influence of the ethoxy (-OCH2CH3) substituents. Disilanes, in general, possess a high-lying highest occupied molecular orbital (HOMO) and a low-lying lowest unoccupied molecular orbital (LUMO), which are primarily associated with the σ and σ* orbitals of the Si-Si bond, respectively. This small HOMO-LUMO gap is a key feature of the electronic structure of disilanes and is responsible for their unique chemical and photophysical properties.

The Si-Si bond in this compound is a sigma bond formed by the overlap of sp³ hybrid orbitals on each silicon atom. For the analogous compound, 1,2-dimethoxy-1,1,2,2-tetramethyldisilane (B160816), the central Si-Si bond length is approximately 2.38 Å. It is expected that the Si-Si bond length in the diethoxy derivative will be very similar.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions and characterizing the transition states involved. For this compound, such calculations can provide valuable insights into its reactivity, particularly in reactions involving the cleavage of the Si-Si or Si-O bonds.

One of the key reactions of alkoxysilanes is hydrolysis, which involves the cleavage of the Si-O bond. Theoretical studies on the hydrolysis of siloxanes have shown that the reaction can proceed under both neutral and acidic conditions. researchgate.net The mechanism typically involves the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate silicon intermediate or transition state. researchgate.net The energy barrier for this process is significantly lowered by protonation of the siloxane oxygen in acidic media. researchgate.net While these studies were not performed specifically on this compound, the fundamental principles are applicable. A plausible mechanism for the acid-catalyzed hydrolysis of one of the ethoxy groups would involve the initial protonation of the oxygen atom, followed by the nucleophilic attack of water.

The Si-Si bond in this compound can also be cleaved under certain conditions. For instance, in palladium-catalyzed reactions, disilanes can undergo oxidative addition to the metal center, leading to the formation of silyl-metal complexes. The analogous 1,2-dimethoxy-1,1,2,2-tetramethyldisilane is known to be used in palladium-catalyzed bis(silylation) reactions. sigmaaldrich.com Quantum chemical calculations could be employed to model the reaction pathway, including the structure of the transition state for the Si-Si bond cleavage and the subsequent steps of the catalytic cycle.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. mdpi.comscispace.com DFT calculations can be used to determine the optimized molecular geometry, bond lengths, bond angles, and conformational preferences of this compound.

The stability of the molecule can also be assessed using DFT. By calculating the total electronic energy of the optimized geometry, one can compare its stability to that of other isomers or related compounds. Furthermore, DFT calculations can provide vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the calculated structure. The calculated HOMO and LUMO energies can provide insights into the molecule's ionization potential, electron affinity, and chemical reactivity.

Below is a table of computed properties for this compound from the PubChem database. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C8H22O2Si2 |

| Molecular Weight | 206.43 g/mol |

| Exact Mass | 206.11583301 Da |

| InChI | InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3 |

| InChIKey | GWIVSKPSMYHUAK-UHFFFAOYSA-N |

| Canonical SMILES | CCOSi(C)Si(C)OCC |

Challenges and Future Research Directions in 1,2 Diethoxy 1,1,2,2 Tetramethyldisilane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 1,2-diethoxy-1,1,2,2-tetramethyldisilane lies in its synthesis. The conventional method involves the ethoxylation of 1,2-dichloro-1,1,2,2-tetramethyldisilane, which itself is derived from the chlorination of 1,1,2,2-tetramethyldisilane (B129472). This process, while effective, raises concerns regarding the use of chlorinated intermediates and the generation of chloride waste, running counter to the principles of green chemistry.

Future research is directed towards the development of more atom-economical and environmentally benign synthetic strategies. A promising alternative is the catalytic cross-dehydrogenative coupling of 1,1,2,2-tetramethyldisilane with ethanol. nih.govmdpi.com This approach would ideally be catalyzed by earth-abundant and non-toxic metals, such as iron, and would produce hydrogen gas as the only byproduct. frontiersin.orgnih.gov The development of such a process would represent a significant step towards a more sustainable production of this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Conventional Route | Future Sustainable Route |

| Precursors | 1,2-dichloro-1,1,2,2-tetramethyldisilane, Ethanol | 1,1,2,2-tetramethyldisilane, Ethanol |

| Byproducts | Chloride salts | Hydrogen gas |

| Catalyst | Not always required | Earth-abundant metal catalyst |

| Sustainability | Lower | Higher |

Exploration of Novel Reactivity Pathways and Catalytic Transformations

The reactivity of this compound is largely centered around the Si-O and Si-Si bonds. While its application in palladium-catalyzed silylation reactions is recognized, a deeper understanding and expansion of its chemical repertoire are key future research areas. cam.ac.uk The diethoxy derivative is often preferred over its dimethoxy counterpart in certain palladium-catalyzed reactions due to its enhanced hydrolytic stability.

Future investigations should explore novel catalytic transformations that leverage the unique properties of this disilane (B73854). This includes its potential as a precursor for the generation of silylene intermediates under thermal or photochemical conditions, which could then participate in a variety of insertion and addition reactions. Furthermore, its role in ring-opening polymerization of cyclic monomers and in surface-initiated polymerization to create novel polymer architectures warrants exploration. The development of new catalytic systems that can selectively cleave the Si-Si or Si-O bonds will unlock new synthetic possibilities.

Advanced Material Design Leveraging Unique Disilane Properties

This compound serves as a valuable molecular precursor for advanced silicon-containing materials. Its controlled hydrolysis and condensation in sol-gel processes make it a suitable candidate for the synthesis of silica (B1680970) (SiO2) and silicon oxycarbide (SiOC) glasses and ceramics with tailored properties. researchgate.netcymitquimica.com The presence of the Si-Si bond can impart unique characteristics to the resulting ceramic materials, such as improved thermal stability and mechanical properties.

A significant challenge and future direction is the precise control over the composition and nanostructure of materials derived from this precursor. By carefully tuning the processing conditions, it may be possible to create mesoporous materials with high surface areas for applications in catalysis and separation. Furthermore, the use of this compound in combination with other organic or inorganic precursors could lead to the development of novel hybrid materials with synergistic properties.

Table 2: Potential Advanced Materials Derived from this compound

| Material | Potential Properties | Potential Applications |

| Mesoporous Silica | High surface area, tunable pore size | Catalysis, Adsorption, Drug delivery |

| Silicon Oxycarbide (SiOC) | High thermal stability, chemical resistance | High-temperature ceramics, Coatings |

| Hybrid Organic-Inorganic Polymers | Tailorable mechanical and optical properties | Photonics, Membranes, Composites |

Integration of this compound in Emerging Technologies

The translation of the fundamental properties of this compound into practical applications in emerging technologies presents a significant opportunity. In the field of microelectronics, its potential as a precursor for the deposition of thin films of silicon dioxide or related materials via techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) is an area of active interest. researchgate.netsnu.ac.krsigmaaldrich.comncku.edu.tw The ability to form high-quality dielectric layers at lower temperatures is a critical need in the manufacturing of advanced semiconductor devices.

Future research should focus on evaluating the performance of this disilane in these deposition processes, including the quality of the resulting films and their electrical properties. Additionally, its application as a surface modification agent for nanomaterials could lead to new functionalities for applications in sensing, catalysis, and nanomedicine. The integration of this compound into energy-related technologies, such as in the development of new materials for batteries or solar cells, also represents a promising long-term research direction. researchgate.netmdpi.commdpi.comosti.gov

Computational Chemistry as a Predictive Tool in Disilane Research

Computational chemistry is poised to play a crucial role in accelerating the discovery and development of new applications for this compound. smu.edumdpi.com Theoretical calculations can provide valuable insights into its molecular structure, electronic properties, and reaction mechanisms, guiding experimental efforts and reducing the need for extensive trial-and-error approaches.

Future computational studies should focus on several key areas. Density Functional Theory (DFT) calculations can be employed to predict the bond dissociation energies of the Si-Si and Si-O bonds, providing a fundamental understanding of its reactivity. mdpi.com Molecular dynamics simulations can model the hydrolysis and condensation behavior of this compound in sol-gel processes, helping to predict the structure and properties of the resulting materials. Furthermore, computational screening of potential catalysts for its sustainable synthesis and for novel chemical transformations will be instrumental in advancing the chemistry of this versatile disilane.

Q & A

Q. What conformational changes occur in the gas vs. condensed phases for this compound?

- Methodological Answer : Analyze radial distribution curves (RDCs) from electron diffraction studies to identify preferred conformers. For example, gauche interactions between ethoxy groups may dominate in the gas phase, while steric effects in the solid phase favor staggered configurations .

Q. What reaction mechanisms govern its interaction with dienes?

- Methodological Answer : Under photolytic conditions, the disilane may generate silicon-centered radicals. However, hydrodisilanylation products are not typically observed with dienes (e.g., 2,3-dimethylbutadiene), suggesting alternative pathways such as cycloaddition or radical recombination .

Q. How does thermal decomposition of 1,2-Diethoxy-tetramethyldisilane proceed?

- Methodological Answer : Thermal stress (e.g., >150°C) leads to cleavage of Si–Si bonds, producing trimethylsilane and ethoxy-substituted fragments. Isotopic labeling (e.g., Si) combined with MS can track decomposition pathways and intermediate lifetimes .

Q. What crystallographic methods resolve its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (monoclinic P21/n space group) with Zr Kα radiation (λ = 0.71073 Å) reveals bond lengths (e.g., Si–Si ~2.35 Å) and dihedral angles. Refinement using SHELXL-97 ensures accuracy in modeling disordered ethoxy groups .

Q. How to address contradictions in reaction product distributions?

- Methodological Answer : When unexpected products arise (e.g., absence of hydrodisilanylation), use kinetic isotope effects (KIE) or computational transition state modeling to identify rate-determining steps. Cross-validate with GC-MS and Si NMR to rule out side reactions .

Q. Which computational methods best optimize its electronic structure for applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.